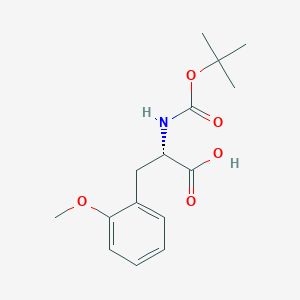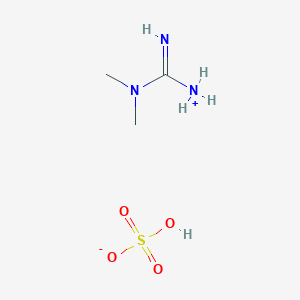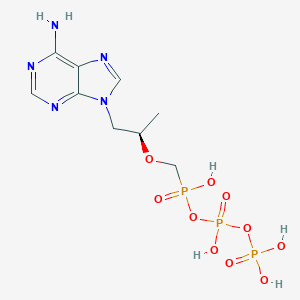
8-Chlorchinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroquinolin-5-ol, also known as Cloxyquin, is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa . It is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents .
Synthesis Analysis
The synthesis of 8-Chloroquinolin-5-ol has been investigated through various methods. One approach involves the esterification of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another method involves the preparation of 5-chloro-8-hydroxyquinoline from raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .
Molecular Structure Analysis
The molecular formula of 8-Chloroquinolin-5-ol is C9H6ClNO . The molecular weight is 179.60 g/mol . The structure of 8-Chloroquinolin-5-ol can be viewed using Java or Javascript .
Chemical Reactions Analysis
The interaction of 8-Chloroquinolin-5-ol with other molecules has been studied. The plots of F0/F versus cloxyquin concentrations were perfectly fitted with a linear model of the Stern–Volmer equation (r2 > 0.99), suggesting a single mechanism involved in the BSA–cloxyquin interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Chloroquinolin-5-ol include a molecular weight of 179.60 g/mol , a boiling point of 348.7±22.0 °C , and a density of 1.412±0.06 g/cm3 . The compound has a pKa of 8.25±0.40 .
Wissenschaftliche Forschungsanwendungen
Aktivierung von Kaliumkanälen
Cloxyquin ist ein Aktivator des Zwei-Poren-Domänen-Kaliumkanals TRESK . TRESK ist ein Zwei-Poren-Domänen-Kaliumkanal, und Funktionsverlustmutationen wurden mit typischer Migräne mit Aura in Verbindung gebracht . Aufgrund des Expressionsmusters und der Rolle von TRESK bei der neuronalen Erregbarkeit stellt es ein vielversprechendes therapeutisches Ziel dar .
Migräneprophylaxe
Die Strategie, Cloxyquin als Aktivator von TRESK zu verwenden, wird verwendet, um größere Verbindungsbibliotheken zu screenen, mit dem Ziel, neue chemische Serien zu identifizieren, die zu neuen Migräneprophylaxe entwickelt werden können .
Veresterung organischer Moleküle
Cloxyquin bietet einen entscheidenden Prozess für chemische Modifikationen durch Veresterung organischer Moleküle . Unter den verschiedenen Methoden lieferten Steglich-Bedingungen die einfachsten und mildesten Wege .
Synthese von 5-Chlorchinolin-8-yl-benzoaten
Die O-Acylierung von 5-Chlor-8-hydroxychinolin mit verschiedenen Acylierungsgegenstücken wurde untersucht . N,N-Dimethylpyridin-4-amin (DMAP) in Gegenwart von N,N'-Dicyclohexylcarbodiimid (DCC) zeigte einen plausiblen synthetischen Ansatz durch die Anwendung der Steglich-Veresterungsreaktion zur Synthese von 5-Chlorchinolin-8-yl-benzoaten .
Antioxidative Anwendungen
5-Chlor-8-hydroxychinolin und seine Derivate mit verschiedenen Substituenten wurden mit der 2,2-Diphenyl-1-picrylhydrazyl (DPPH)-Methode auf ihre antioxidative Aktivität untersucht . Die Ergebnisse zeigten, dass die Derivate als vielversprechende Kandidaten gelten, die weiter als Antioxidationsmittel entwickelt werden können
Safety and Hazards
8-Chloroquinolin-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
8-Chloroquinolin-5-ol, also known as Cloxyquin, primarily targets the two-pore domain potassium channel TRESK . This channel plays a crucial role in neuronal excitability, and its dysfunction has been linked to conditions such as migraine with aura .
Mode of Action
Cloxyquin acts as an activator of the TRESK channel . It has been shown to increase the outward current in whole cell patch electrophysiology experiments, suggesting that it enhances the activity of the TRESK channel .
Biochemical Pathways
The activation of the TRESK channel by Cloxyquin can influence neuronal excitability, potentially affecting various biochemical pathways related to neuronal signaling . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cloxyquin is limited. It is known that when applied topically, the absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The activation of the TRESK channel by Cloxyquin can modulate neuronal excitability . This modulation can potentially alleviate conditions related to abnormal neuronal excitability, such as migraines .
Action Environment
The efficacy and stability of Cloxyquin can be influenced by various environmental factors. For instance, the extent of absorption can be affected by the condition of the skin where the compound is applied . .
Biochemische Analyse
Biochemical Properties
8-Chloroquinolin-5-ol has been identified as an activator of the two-pore domain potassium channel TRESK . This interaction suggests that 8-Chloroquinolin-5-ol may play a role in modulating neuronal excitability, as TRESK channels are known to contribute to the resting potential of neurons and help regulate their response to depolarizing stimuli .
Cellular Effects
In cellular studies, 8-Chloroquinolin-5-ol has demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.062 to 0.25 micrograms per milliliter . This suggests that 8-Chloroquinolin-5-ol may have potential as an antimicrobial agent.
Molecular Mechanism
Its activation of TRESK channels suggests it may exert its effects by altering potassium ion flux across the cell membrane . This could influence a variety of cellular processes, including cell signaling, membrane potential, and overall cell excitability .
Eigenschaften
IUPAC Name |
8-chloroquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZBUFQPQHITMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576300 |
Source


|
| Record name | 8-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16026-85-0 |
Source


|
| Record name | 8-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
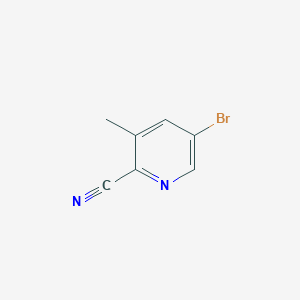
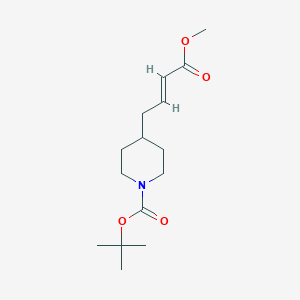
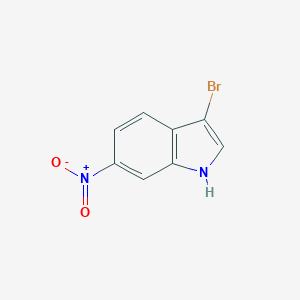
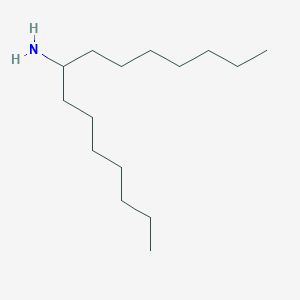
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
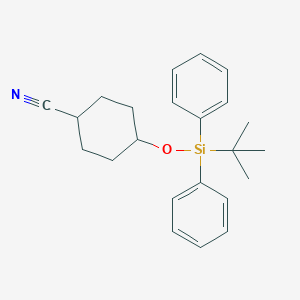


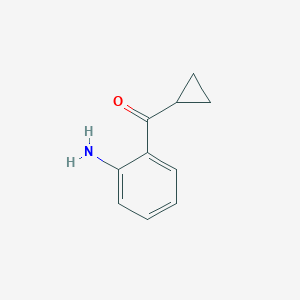
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
